2-((4-(Bis(2-(1-oxopropoxy)ethyl)amino)-2-chlorophenyl)azo)-5-nitrobenzonitrile
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Overview
Description
2-((4-(Bis(2-(1-oxopropoxy)ethyl)amino)-2-chlorophenyl)azo)-5-nitrobenzonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of azo, nitro, and nitrile functional groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Bis(2-(1-oxopropoxy)ethyl)amino)-2-chlorophenyl)azo)-5-nitrobenzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Nitration: Introduction of the nitro group into the benzene ring.
Azo Coupling: Formation of the azo linkage through a diazonium salt intermediate.
Esterification: Formation of the ester groups through reaction with propionic anhydride.
Chlorination: Introduction of the chlorine atom into the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and azo coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Bis(2-(1-oxopropoxy)ethyl)amino)-2-chlorophenyl)azo)-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: Conversion of the azo group to azoxy or nitro derivatives.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogenation or alkylation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of azoxybenzenes or nitrobenzenes.
Reduction: Formation of aromatic amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-((4-(Bis(2-(1-oxopropoxy)ethyl)amino)-2-chlorophenyl)azo)-5-nitrobenzonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biological stain or dye.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as dyes and pigments for textiles and coatings.
Mechanism of Action
The mechanism of action of 2-((4-(Bis(2-(1-oxopropoxy)ethyl)amino)-2-chlorophenyl)azo)-5-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azo and nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(Bis(2-(1-oxopropoxy)ethyl)amino)phenyl)azo)-5-nitrobenzonitrile
- 2-((4-(Bis(2-(1-oxopropoxy)ethyl)amino)-2-methylphenyl)azo)-5-nitrobenzonitrile
Uniqueness
2-((4-(Bis(2-(1-oxopropoxy)ethyl)amino)-2-chlorophenyl)azo)-5-nitrobenzonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the chlorine atom in the aromatic ring enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
73862-12-1 |
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Molecular Formula |
C23H24ClN5O6 |
Molecular Weight |
501.9 g/mol |
IUPAC Name |
2-[3-chloro-4-[(2-cyano-4-nitrophenyl)diazenyl]-N-(2-propanoyloxyethyl)anilino]ethyl propanoate |
InChI |
InChI=1S/C23H24ClN5O6/c1-3-22(30)34-11-9-28(10-12-35-23(31)4-2)17-5-8-21(19(24)14-17)27-26-20-7-6-18(29(32)33)13-16(20)15-25/h5-8,13-14H,3-4,9-12H2,1-2H3 |
InChI Key |
WJYMHQGRBUEXPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCN(CCOC(=O)CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl |
Origin of Product |
United States |
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